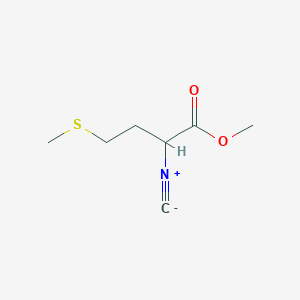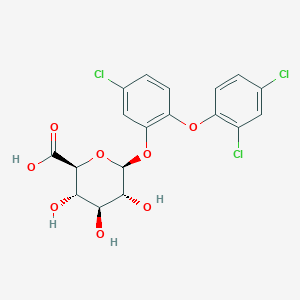
Triclosan glucuronide
Overview
Description
Triclosan glucuronide is a metabolite of triclosan, an antibacterial and antifungal agent commonly found in various consumer products such as toothpaste, soaps, and detergents . Triclosan is known for its ability to inhibit bacterial fatty acid synthesis, making it effective against a wide range of bacteria . When triclosan is metabolized in the human body, it undergoes conjugation reactions to form this compound, which is then excreted in urine and feces .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triclosan glucuronide is typically synthesized through the conjugation of triclosan with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver . The reaction conditions generally involve the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT. The reaction can be carried out in vitro using liver microsomes or recombinant UGT enzymes .
Industrial Production Methods: Industrial production of this compound is not commonly practiced, as it is primarily a metabolic product rather than a commercially synthesized compound. the synthesis of triclosan itself involves the chlorination of 2-phenoxyphenol, followed by purification and formulation into various consumer products .
Chemical Reactions Analysis
Types of Reactions: Triclosan glucuronide primarily undergoes conjugation reactions, specifically glucuronidation. This process involves the addition of glucuronic acid to triclosan, facilitated by the enzyme UDP-glucuronosyltransferase .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction conditions typically involve a buffered solution at physiological pH and temperature, mimicking the conditions in the liver .
Major Products Formed: The major product formed from the glucuronidation of triclosan is this compound. This metabolite is more water-soluble than triclosan, facilitating its excretion from the body .
Scientific Research Applications
Triclosan glucuronide has been studied extensively in the context of its role as a metabolite of triclosan. Research has focused on understanding its formation, excretion, and potential effects on human health and the environment . In chemistry, it serves as a model compound for studying glucuronidation reactions and the activity of UDP-glucuronosyltransferase enzymes . In biology and medicine, it is used to investigate the metabolic pathways of triclosan and its potential endocrine-disrupting effects . Additionally, environmental studies have examined the presence of this compound in wastewater and its impact on aquatic ecosystems .
Mechanism of Action
The mechanism of action of triclosan glucuronide is primarily related to its role as a detoxification product of triclosan. Triclosan itself inhibits bacterial fatty acid synthesis by binding to the enoyl-acyl carrier protein reductase enzyme (ENR), which is essential for bacterial lipid biosynthesis . The formation of this compound facilitates the excretion of triclosan from the body, reducing its potential toxicity .
Comparison with Similar Compounds
Triclosan glucuronide is similar to other glucuronide conjugates formed from the metabolism of various xenobiotics. These compounds, such as bisphenol A glucuronide and acetaminophen glucuronide, also undergo glucuronidation to enhance their water solubility and facilitate excretion . this compound is unique in its origin from triclosan, a compound with significant antibacterial and antifungal properties . Other similar compounds include triclocarban, which shares a similar mechanism of action and is also used as an antimicrobial agent .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3O8/c19-7-1-3-10(9(21)5-7)27-11-4-2-8(20)6-12(11)28-18-15(24)13(22)14(23)16(29-18)17(25)26/h1-6,13-16,18,22-24H,(H,25,26)/t13-,14-,15+,16-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYVWBJVOYZRCX-RNGZQALNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858516 | |
| Record name | 5-Chloro-2-(2,4-dichlorophenoxy)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63156-12-7 | |
| Record name | 5-Chloro-2-(2,4-dichlorophenoxy)phenyl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63156-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(2,4-dichlorophenoxy)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triclosan glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061386 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


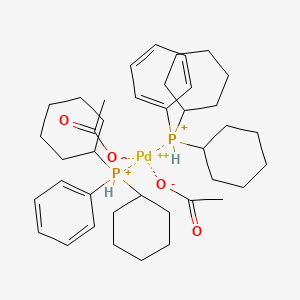
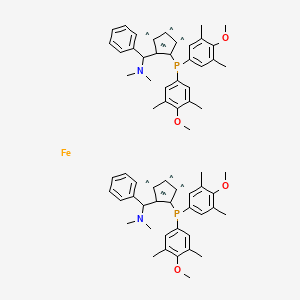
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine](/img/structure/B3183022.png)
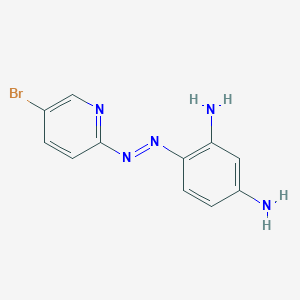
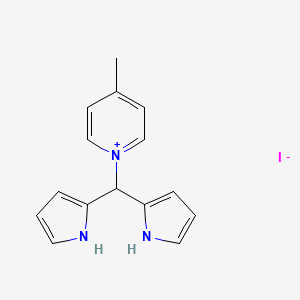
![2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid](/img/structure/B3183044.png)
![6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline](/img/structure/B3183060.png)


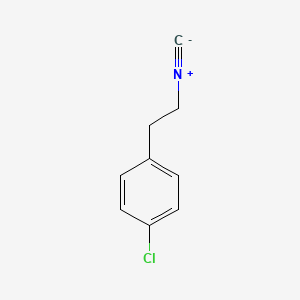
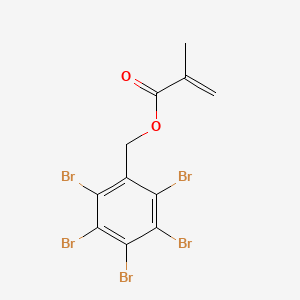
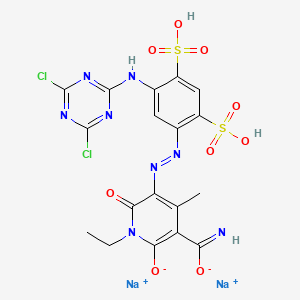
![11-(Chloromethyl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one](/img/structure/B3183082.png)
